molecular formula C12H19N3O B11825881 (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol

(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol

Cat. No.: B11825881
M. Wt: 221.30 g/mol
InChI Key: JQRRAFRBXIITSU-UHFFFAOYSA-N
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Description

(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol: is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.3 g/mol It is characterized by the presence of an amino group, a piperazine ring, and a phenyl group with a hydroxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol typically involves the reaction of 4-methylpiperazine with a suitable phenyl derivative. One common method involves the nucleophilic substitution reaction where 4-methylpiperazine reacts with a halogenated phenyl compound under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its activity against certain diseases or as a lead compound for drug development .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol involves its interaction with specific molecular targets. The amino and piperazine groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: The presence of the hydroxymethyl group in (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol distinguishes it from other similar compounds. This functional group can participate in unique chemical reactions and interactions, making the compound valuable for specific applications .

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

[2-amino-5-(4-methylpiperazin-1-yl)phenyl]methanol

InChI

InChI=1S/C12H19N3O/c1-14-4-6-15(7-5-14)11-2-3-12(13)10(8-11)9-16/h2-3,8,16H,4-7,9,13H2,1H3

InChI Key

JQRRAFRBXIITSU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)N)CO

Origin of Product

United States

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